sodium (1-methyl-1H-pyrrol-2-yl)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (1-methyl-1H-pyrrol-2-yl)methanolate is an organosodium compound with the molecular formula C6H8NNaO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium (1-methyl-1H-pyrrol-2-yl)methanolate can be synthesized through the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with sodium methoxide. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran or dimethyl sulfoxide under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction proceeds as follows:
1-methyl-1H-pyrrole-2-carbaldehyde+sodium methoxide→sodium (1-methyl-1H-pyrrol-2-yl)methanolate
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium (1-methyl-1H-pyrrol-2-yl)methanolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: It can be reduced to yield different reduced forms of pyrrole.
Substitution: The sodium atom can be substituted with other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole compounds.
Scientific Research Applications
Sodium (1-methyl-1H-pyrrol-2-yl)methanolate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of sodium (1-methyl-1H-pyrrol-2-yl)methanolate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-acetylpyrrole: A pyrrole derivative with an acetyl group at the 2-position.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): A similar compound with a different substituent at the 1-position.
Uniqueness
Sodium (1-methyl-1H-pyrrol-2-yl)methanolate is unique due to the presence of the sodium atom, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
sodium;(1-methylpyrrol-2-yl)methanolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO.Na/c1-7-4-2-3-6(7)5-8;/h2-4H,5H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJIAVFTUJAYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NNaO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.